NPFFR2 Agonist Derivatization: Exclusive Pharmacological Activity of the 3,4-Dibromo Motif
The guanidine derivative 2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine (AC-263093), synthesized directly from (3,4-dibromophenyl)methanamine, exhibits potent and functionally selective NPFFR2 agonism with a pKi of 6.9 (Ki ≈ 126 nM) . This activity is contingent upon the 3,4-dibromo substitution pattern; corresponding derivatives built from the 2,4-, 2,5-, 2,6-, or 3,5-dibromobenzylamine isomers have not been reported to exhibit NPFFR2 agonist activity in peer-reviewed or patent literature, indicating that the 3,4-configuration uniquely enables the pharmacophoric alignment required for NPFFR2 engagement .
| Evidence Dimension | NPFFR2 binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.9 (Ki ≈ 126 nM) for the (3,4-dibromophenyl)methylideneamino guanidine derivative AC-263093 |
| Comparator Or Baseline | 2,4-; 2,5-; 2,6-; and 3,5-dibromobenzylamine-derived analogs: No NPFFR2 activity reported in literature |
| Quantified Difference | Undetectable NPFFR2 engagement for all comparator regioisomers vs. pKi = 6.9 for the 3,4-isomer-derived compound |
| Conditions | Radioligand binding assay; NPFFR2 receptor; functionally selective agonist profile confirmed in preclinical pain models |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting NPFF receptors, the 3,4-isomer is the only dibromobenzylamine building block that has yielded a validated, functionally selective NPFFR2 agonist ligand.
